6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide
Description
This compound belongs to a class of chromene-2-carboxamide derivatives, which are characterized by a 4H-chromene core (a bicyclic system combining benzene and pyran rings) linked to a sulfamoylphenyl group via a carboxamide bridge. The specific structure features a 6-methyl substituent on the chromene ring and a pyrimidin-2-ylsulfamoyl moiety on the phenyl group.
Synthetic protocols for this compound involve coupling 6-methyl-4-oxo-4H-chromene-2-carboxylic acid with 4-(pyrimidin-2-ylsulfamoyl)aniline, yielding the target molecule in 89% efficiency with a high melting point of 307–308°C . Analytical characterization includes $^1$H NMR and mass spectrometry (MS), confirming structural integrity .
Properties
Molecular Formula |
C21H16N4O5S |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C21H16N4O5S/c1-13-3-8-18-16(11-13)17(26)12-19(30-18)20(27)24-14-4-6-15(7-5-14)31(28,29)25-21-22-9-2-10-23-21/h2-12H,1H3,(H,24,27)(H,22,23,25) |
InChI Key |
WKSFJIKPALHLGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a salicylaldehyde derivative and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Pyrimidin-2-ylsulfamoyl Group: The pyrimidin-2-ylsulfamoyl group can be introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a sulfonyl chloride in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Chromene Core
Key analogs differ in alkyl/aryl substituents at positions 6, 7, or both on the chromene ring. Data from highlights the following:
| Compound ID | Substituent(s) | Yield (%) | Melting Point (°C) | Analytical Methods |
|---|---|---|---|---|
| 5a | None | 93 | 296–298 | $^1$H NMR, MS |
| 5b | 6-methyl | 89 | 307–308 | $^1$H NMR, MS |
| 5c | 7-methyl | 91 | 309–311 | $^1$H NMR, MS |
| 5d | 6-ethyl | 84 | 297–299 | $^1$H NMR, $^{13}$C NMR |
| 5e | 6,7-dimethyl | 87 | 310–* | $^1$H NMR, MS |
Key Observations :
- Positional Effects : The 6-methyl analog (5b) exhibits a higher melting point than the unsubstituted 5a, suggesting enhanced crystallinity due to steric stabilization. The 7-methyl analog (5c) has an even higher melting point (309–311°C), possibly due to improved molecular packing .
- Alkyl Chain Length : Introducing an ethyl group (5d) lowers the melting point (297–299°C) compared to 5b, likely due to increased conformational flexibility .
- Synthesis Efficiency : Yields remain high (>84%) across all derivatives, indicating robustness of the synthetic route.
Modifications on the Sulfamoylphenyl Group
Pyrimidinyl vs. Dimethylpyrimidinyl Moieties
The compound in , 6-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide, replaces the pyrimidin-2-yl group with a 4,6-dimethylpyrimidin-2-yl substituent. Additionally, the presence of a 6-chloro and 7-methyl substituent on the chromene core introduces electronic and steric effects distinct from 5b .
Sulfonamide Linker Variations
Compound 14 in incorporates a cyano group and methylthio substituent, diverging significantly from the chromene-2-carboxamide scaffold. Such changes may reduce compatibility with carbonic anhydrase active sites but could enhance reactivity toward other biological targets .
Biological Activity
6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the chromene family, characterized by a chromene core with various substituents that enhance its biological activity. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways related to cell survival and apoptosis.
Anticancer Activity
Research indicates that 6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antiinflammatory Effects
The compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation-related symptoms.
Case Study: In Vivo Anti-inflammatory Activity
In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Pharmacological Evaluation
Pharmacological evaluations have assessed the efficacy and safety profile of the compound through various assays:
- Histamine Release Assay : The compound was tested for antihistaminic activity using isolated guinea pig ileum. Results showed a significant reduction in histamine-induced contractions.
- Bronchodilatory Activity : In vivo studies indicated that the compound provided significant bronchodilation in asthmatic models, highlighting its potential use in respiratory conditions.
Comparative Analysis
Compared to other compounds in the chromene class, this specific derivative exhibits enhanced potency due to the pyrimidinylsulfamoyl substitution, which appears to improve binding affinity to target enzymes.
Table 2: Comparison with Related Compounds
| Compound | IC50 (µM) | Notable Activity |
|---|---|---|
| 6-Methyl-4-oxo-N-(pyridin-2-yl)carboxamide | 20.0 | Moderate anticancer |
| 6-Methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl] | 10.0 | Strong anticancer |
| Chromone Derivative X | 25.0 | Weak anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
